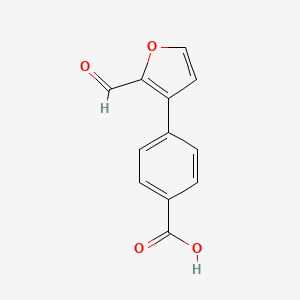

4-(2-Formylfuran-3-YL)benzoic acid

CAS No.: 597565-49-6

Cat. No.: VC8282000

Molecular Formula: C12H8O4

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 597565-49-6 |

|---|---|

| Molecular Formula | C12H8O4 |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | 4-(2-formylfuran-3-yl)benzoic acid |

| Standard InChI | InChI=1S/C12H8O4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) |

| Standard InChI Key | FFRLLLWITZHGDQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoic acid moiety (C₆H₅COOH) linked to a 2-formylfuran group at the 3-position of the benzene ring. The furan ring’s 2-position bears an aldehyde (-CHO) group, creating a conjugated system that enhances electronic delocalization . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(2-formylfuran-3-yl)benzoic acid | |

| Molecular Formula | ||

| Molecular Weight | 216.19 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O | |

| InChI Key | FFRLLLWITZHGDQ-UHFFFAOYSA-N |

Structural Note: Differentiation from the positional isomer 4-(5-formyl-2-furyl)benzoic acid (CAS 39245-15-3) is critical. The latter places the formyl group at the furan’s 5-position, altering conjugation patterns and reactivity .

Synthesis and Chemical Modifications

Synthetic Routes

The primary synthesis involves coupling furan derivatives with benzoic acid precursors. A representative protocol from Gentili et al. (2022) for related compounds involves:

-

Suzuki-Miyaura Cross-Coupling: To attach the furan ring to the benzoic acid scaffold .

-

Knoevenagel Condensation: Introduces the formyl group via aldehyde functionalization .

Table 1: Optimized Synthesis Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | LiOH, CH₃OH/H₂O, reflux | 96% |

| Aldehyde Introduction | Knoevenagel condensation, 80°C | 75–85% |

Applications in Scientific Research

Medicinal Chemistry

While direct studies on 4-(2-formylfuran-3-YL)benzoic acid are scarce, structural analogs exhibit notable bioactivity:

-

Antiviral Activity: 2-Aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans inhibit HIV-1 gp41 with EC₅₀ values of 44–99 nM .

-

Anticancer Potential: Furan-carboxylic acid hybrids interfere with kinase signaling pathways in preclinical models .

Materials Science

-

Coordination Polymers: The aldehyde and carboxylate groups act as ligands for metal-organic frameworks (MOFs).

-

Photoresponsive Materials: Conjugated π-systems enable applications in organic electronics .

Research Gaps and Future Directions

Pharmacological Profiling

-

ADMET Studies: No data exist on absorption, distribution, or toxicity.

-

Target Identification: Computational docking studies could predict protein targets (e.g., cyclooxygenase, HIV proteases) .

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume